
2-Aminobutanamide hydrochloride
Overview
Description
2-Aminobutanamide hydrochloride (CAS: 7682-20-4) is a chiral compound with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.60 g/mol (138.6 in some sources ). It exists as a white or off-white crystalline solid and is primarily used as a key intermediate in synthesizing the antiepileptic drug levetiracetam . The compound’s stereochemistry is critical, with the (S)-enantiomer being pharmacologically relevant . Its synthesis typically involves cyanide-mediated Strecker synthesis or resolution using L-tartaric acid, achieving yields of ~70–85% under optimized conditions .
Structurally, it features a four-carbon backbone with an amide group and a primary amine, both contributing to its solubility in polar solvents like water and methanol . Safety data indicate moderate hazards (e.g., skin/eye irritation, respiratory sensitivity) under the GHS classification, requiring precautions such as PPE during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutanamide hydrochloride typically involves the following steps:
Salifying: Hydrogen chloride is introduced into the crude product to obtain this compound with optical activity.
Industrial Production Methods
For industrial production, a biotransformation method is often employed. This method uses L-threonine as the initial raw material to prepare L-2-aminobutyric acid, which is then esterified and subjected to ammonolysis to obtain the target compound . This process is environmentally friendly, cost-effective, and yields a high purity product suitable for large-scale production .
Chemical Reactions Analysis
2-Aminobutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common reagents and conditions used in these reactions include thionyl chloride for esterification and hydrogen chloride for salifying . Major products formed from these reactions include 2-aminobutyric acid and its derivatives .
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
2-Aminobutanamide hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the production of levetiracetam , an anti-epileptic drug. The synthesis involves a biotransformation method using L-threonine to produce L-2-aminobutyric acid, which is then converted into this compound through esterification and ammonolysis reactions. This method is favored for its high yield and purity, making it suitable for large-scale industrial production .
Chiral Drug Production
The compound's chirality allows it to be utilized in creating optically active pharmaceutical ingredients (APIs). The ability to produce enantiomerically pure compounds is essential in drug development, as different enantiomers can exhibit vastly different biological activities. The preparation techniques that leverage its chiral nature often result in high optical purity and reduced environmental impact due to the avoidance of organic solvents .
Biochemical Research Applications
Cell Biology and Molecular Studies
this compound has been identified as a biochemical reagent with applications in cell biology. It is utilized in studies related to cell signaling , apoptosis , and metabolic enzyme activity . Its role as a substrate or inhibitor in various enzymatic reactions makes it valuable for understanding metabolic pathways .
Research on Disease Mechanisms
The compound's involvement in research related to diseases such as cancer and infections highlights its versatility. It is used in studies focusing on immunology , inflammation , and viral infections , providing insights into cellular responses under pathological conditions .
Industrial Applications
Synthesis and Production
The industrial synthesis of this compound is characterized by environmentally friendly processes that combine biotransformation with chemical synthesis. This approach not only reduces waste but also lowers production costs due to the use of inexpensive raw materials .
Chemical Manufacturing
In addition to pharmaceuticals, this compound finds applications in the manufacturing of other chemicals where amine functionalities are required. Its derivatives can be employed in producing agrochemicals, surfactants, and polymers.
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Levetiracetam Synthesis
A study detailed a novel method for synthesizing levetiracetam using this compound as an intermediate, highlighting the efficiency of biotransformation techniques combined with traditional chemical methods . -
Cell Signaling Research
Research utilizing this compound demonstrated its effect on neuronal signaling pathways, contributing to the understanding of neurological disorders . -
Environmental Impact Assessment
An evaluation of the synthesis processes showed that using this compound minimizes environmental pollution compared to traditional synthetic methods due to reduced solvent use and waste generation .
Mechanism of Action
The mechanism of action of 2-Aminobutanamide hydrochloride is primarily related to its role as an intermediate in the synthesis of levetiracetam. Levetiracetam acts by binding to the synaptic vesicle protein SV2A, which modulates neurotransmitter release and reduces neuronal excitability . This mechanism helps in controlling epileptic seizures.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 2-Aminobutanamide Hydrochloride and Related Compounds
Key Differences and Research Findings
Stereochemical Variants
- (S)- vs. (R)-Enantiomers : The (S)-enantiomer is pharmacologically active in levetiracetam synthesis, while the (R)-form is typically a byproduct requiring resolution. Resolution methods using L-tartaric acid improve enantiomeric excess (ee) to >99% .
- Safety : Both enantiomers share similar hazard profiles (e.g., H315-H319 for skin/eye irritation), but the (R)-form is less studied for toxicology .
Functional Group Analogues
- Amide vs. Ester: Methyl 2-aminobutanoate hydrochloride (CAS: 7682-18-0) replaces the amide with an ester, reducing hydrogen-bonding capacity and altering solubility (logP: −0.8 vs. −1.2 for 2-aminobutanamide) . This ester derivative is more volatile (boiling point: ~245°C) but less stable in aqueous conditions .
- 69 Ų for 2-aminobutanamide) .
Pharmacological Analogues
- 2-Adamantanamine HCl: Unlike the flexible 2-aminobutanamide, this compound’s adamantane backbone confers rigidity, improving CNS penetration for antiviral applications. However, its synthesis is more complex (yield: ~50–60%) .
Biological Activity
2-Aminobutanamide hydrochloride, also known as (S)-2-aminobutyramide hydrochloride, is a significant compound in pharmaceutical chemistry, primarily recognized as an intermediate in the synthesis of Levetiracetam, an antiepileptic drug. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
- Molecular Formula : C₄H₁₁ClN₂O
- Molecular Weight : 138.60 g/mol
- Melting Point : 259-263 °C
- Boiling Point : 245.7 °C at 760 mmHg
- CAS Number : 7682-20-4
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Ammoniation of Methyl 2-Bromobutyrate :
- Hydantoin Route :
- Aminonitrile Route :
Pharmacological Applications
This compound exhibits several biological activities, primarily due to its role as a precursor in synthesizing Levetiracetam. This compound has shown efficacy in:
- Antiepileptic Activity : Levetiracetam has been extensively studied for its ability to control seizures in patients with epilepsy. The mechanism involves modulation of synaptic neurotransmitter release through binding to the synaptic vesicle protein SV2A .
- Neuroprotective Effects : Research indicates that Levetiracetam may provide neuroprotection by reducing neuronal excitability and preventing excitotoxicity, which is often implicated in neurodegenerative diseases .
Case Studies and Research Findings
- Efficacy in Epilepsy Treatment :
- Neuroprotective Mechanisms :
- Chiral Resolution Studies :
Properties
IUPAC Name |
2-aminobutanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMIDJFXOYCGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89603-48-5 | |
Record name | 2-aminobutanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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